(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine
Description
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine is a cyclopentane-based methanamine derivative featuring a 2-fluoro-4-methoxyphenyl substituent. This structure combines a rigid cyclopentyl backbone with a fluorinated aromatic ring and a methoxy group, which influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
[1-(2-fluoro-4-methoxyphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C13H18FNO/c1-16-10-4-5-11(12(14)8-10)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3 |
InChI Key |
BFRWTEKMKKUTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CCCC2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzene and cyclopentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-fluoro-4-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the desired amine through a reductive amination reaction using a suitable amine source like ammonia or methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines, typically in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
(1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of (1-(2-Fluoro-4-methoxyphenyl)cyclopentyl)methanamine with analogs from the evidence:
Key Observations:
- Substituent Effects : The 2-fluoro-4-methoxy substituent in the target compound provides a balance of electron-withdrawing (F) and electron-donating (OCH₃) groups, which may enhance binding specificity in receptor interactions compared to purely halogenated analogs like the 2-chloro-4-fluoro derivative .
- Ring Systems : Replacement of the cyclopentyl group with pyridine () or oxazole () introduces aromatic heterocycles, altering polarity and hydrogen-bonding capacity. For example, the pyridine-containing analog may exhibit improved solubility but reduced lipophilicity .
- Salt Forms : The hydrochloride salt in increases water solubility, which could be advantageous for in vivo applications compared to the free base form of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
